![molecular formula C15H20O5 B15073328 (1R,4S,5R,8R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B15073328.png)
(1R,4S,5R,8R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Artemisitene is a natural compound initially isolated from the herb Artemisia annua L. It is an endoperoxide closely related to the famous antimalarial drug artemisinin. Artemisitene has shown a variety of biological activities, making it a promising candidate for further research and potential therapeutic applications .
Vorbereitungsmethoden
Artemisitene can be synthesized from artemisinin through a one-pot selenoxide elimination reaction. This method involves the use of selenoxide as a reagent to facilitate the elimination process, resulting in the formation of artemisitene . Additionally, Avery et al.
Analyse Chemischer Reaktionen
Artemisitene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include selenoxide for the elimination reaction and other oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include derivatives of artemisitene with modified biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Artemisitene serves as a valuable intermediate for the synthesis of other biologically active compounds.
Biology: Artemisitene has shown significant biological activities, including anti-malarial, anti-inflammatory, and antioxidant properties.
Medicine: Artemisitene’s anti-malarial activity has been well-documented, making it a potential candidate for the development of new anti-malarial drugs.
Wirkmechanismus
Artemisitene exerts its effects through various molecular targets and pathways. One of the key mechanisms involves the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which induces an antioxidant response by alleviating Nrf2 ubiquitination and increasing its stability. This mechanism helps to suppress lung injury induced by bleomycin and other oxidative stress-related conditions . Additionally, artemisitene has been shown to modulate other biological pathways, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Artemisitene is closely related to artemisinin and its derivatives, such as dihydroartemisinin, arteether, artemether, and artesunate. These compounds share a common endoperoxide structure, which is crucial for their biological activities. artemisitene contains an additional α, β-unsaturated carbonyl structure, which enhances its biological activities compared to its analogs . This unique structural feature makes artemisitene a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C15H20O5 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
(1R,4S,5R,8R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11-,13-,14-,15-/m1/s1 |
InChI-Schlüssel |
IGEBZMMCKFUABB-WJYBAWFFSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H]2C(=C)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C |
Kanonische SMILES |
CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


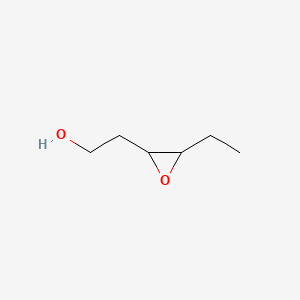
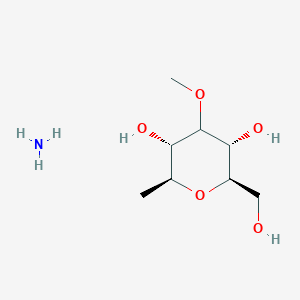

![heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B15073281.png)
![7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
![2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate](/img/structure/B15073289.png)
![2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
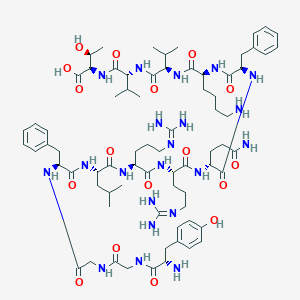
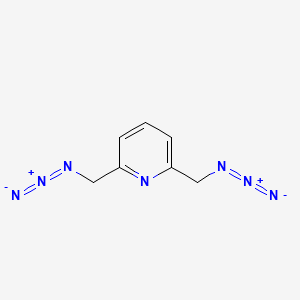
![(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15073309.png)
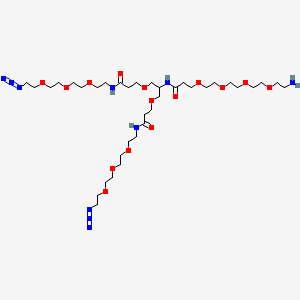
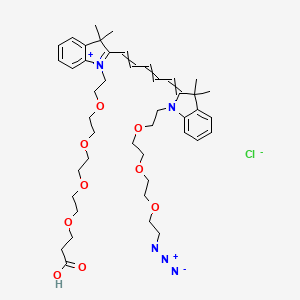
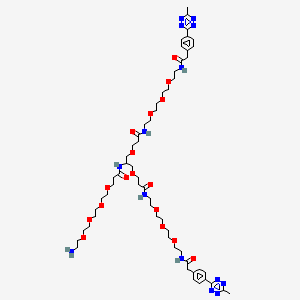
![[4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B15073326.png)
